5-HT6 Receptor Affinity: Class-Level Evidence for Nitro-Substituted Phenylpiperazine Benzamides vs. Sulfonamide-Based 5-HT6 Antagonists
The patent US20080176854 [1] states that the nitro-substituted phenyl-piperazine compounds of general formula I—which encompasses this compound—'show good to excellent affinity for 5-HT6-receptors.' While specific Ki values for this compound are not publicly disclosed, the patent establishes that this structural class is distinct from sulfonamide-based 5-HT6 antagonists such as SB-271046 (pKi = 8.9, Ki ≈ 1.3 nM [2]). The benzamide scaffold (C(=O)NH linker) in this compound represents a different pharmacophore than the sulfonamide (SO2NH) or sulfone motifs common among known 5-HT6 ligands, suggesting potentially different binding modes, physicochemical properties, and off-target profiles.
| Evidence Dimension | 5-HT6 receptor affinity (Ki / pKi) |
|---|---|
| Target Compound Data | Not publicly disclosed (patent describes class as having 'good to excellent affinity') |
| Comparator Or Baseline | SB-271046 (prototypical 5-HT6 antagonist): pKi = 8.9 (Ki ≈ 1.3 nM) [2] |
| Quantified Difference | Cannot be quantified; target compound is a benzamide, comparator is a benzenesulfonamide with a distinct pharmacophore |
| Conditions | Radioligand binding assay; human recombinant 5-HT6 receptors expressed in HeLa or HEK-293 cells (comparator context) [2] |
Why This Matters
The benzamide vs. sulfonamide chemotype distinction is critical for structure-activity relationship (SAR) studies, as these scaffolds have been shown to produce different off-target interaction profiles in broader receptor panels.
- [1] Aschenbrenner, A.; Kraus, J.; Tasler, S.; Wuzik, A.; Quintana-Ruiz, J.-R. Nitro-Substituted Phenyl-Piperazine Compounds, Their Preparation and Use in Medicaments. U.S. Patent Application US20080176854A1, July 24, 2008. View Source
- [2] Bromidge, S.M.; Brown, A.M.; Clarke, S.E.; Dodgson, K.; Gager, T.; Grassam, H.L.; Jeffrey, P.M.; Joiner, G.F.; King, F.D.; Middlemiss, D.N.; Moss, S.F.; Newman, H.; Riley, G.; Routledge, C.; Wyman, P. 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist. J. Med. Chem. 1999, 42, 202–205. View Source
